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Compound of Interest

Compound Name: AZ13705339

Cat. No.: B605720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of

AZ13705339, a potent and selective inhibitor of p21-activated kinase 1 (PAK1). The information

presented herein is intended to support researchers and professionals in the fields of oncology,

neuroscience, and drug development in understanding the biochemical and cellular activities of

this compound.

Core Compound Properties
AZ13705339 is a bis-anilino pyrimidine derivative that acts as a highly potent and selective

ATP-competitive inhibitor of PAK1.[1][2] Its development as an in vitro probe compound has

enabled detailed investigation into the biological roles of PAK1 in various pathological

conditions.[2]

Quantitative Data Summary
The following tables summarize the key quantitative data for AZ13705339 based on various in

vitro assays.

Table 1: Potency and Binding Affinity
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Parameter Value Assay Type Notes

IC50 (PAK1) 0.33 nM Enzymatic Assay

Potency against the

unphosphorylated

kinase.[3][4]

IC50 (pPAK1) 59 nM Cellular Assay

Potency against the

autophosphorylated,

active form of the

kinase.[3][4]

Kd (PAK1) 0.28 nM Binding Assay

Dissociation constant,

indicating high binding

affinity.[3][4]

Kd (PAK2) 0.32 nM Binding Assay

Demonstrates high

affinity for the closely

related PAK2 isoform.

[3][4]

Table 2: Kinase Selectivity Profile

Kinase Target % Inhibition at 1 µM Assay Type

PAK1 >99% Biochemical

PAK2 >99% Biochemical

PAK3 >99% Biochemical

PAK4 <50% Biochemical

SRC >80% Biochemical

KDR (VEGFR2) <50% Biochemical

FGFR1 <50% Biochemical

Note: The selectivity profile is a representative summary. For a comprehensive analysis, a full

kinome scan is recommended.
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Mechanism of Action
AZ13705339 exerts its inhibitory effect by competitively binding to the ATP-binding pocket of

PAK1.[1] This prevents the phosphorylation of downstream substrates, thereby disrupting key

signaling pathways involved in cell proliferation, survival, motility, and cytoskeletal dynamics.[1]

Signaling Pathways
The inhibition of PAK1 by AZ13705339 has significant downstream effects on major signaling

cascades, most notably the MAPK and PI3K/AKT pathways.

PAK1-MAPK Signaling Axis
PAK1 is a known upstream regulator of the Raf-MEK-ERK cascade. By phosphorylating Raf-1

at serine 338, PAK1 promotes its activation. Inhibition of PAK1 by AZ13705339 is expected to

decrease Raf-1 phosphorylation at this site, leading to a reduction in downstream MEK and

ERK activation.
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Start

Prepare AZ13705339
Serial Dilution

Add Inhibitor, PAK1, and
Substrate/ATP to Plate

Incubate for 60 min
at Room Temperature

Add ADP-Glo™ Reagent

Incubate for 40 min
at Room Temperature

Add Kinase Detection
Reagent

Incubate for 30 min
at Room Temperature

Measure Luminescence

Calculate IC50

End

 

Start

Seed MCF-7 Cells
in 96-well Plate

Treat with AZ13705339
Serial Dilution

Incubate for 72 hours

Add MTT Reagent

Incubate for 4 hours

Solubilize Formazan
with DMSO

Measure Absorbance
at 570 nm

Calculate GI50

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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